

An In-depth Technical Guide to Cyclohexene-1-carbonitrile and Its Synonyms

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Compound of Interest

Compound Name: Cyclohexene-1-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclohexene-1-carbonitrile**, a versatile building block in organic synthesis with significant potential in the pharmaceutical industry. This document outlines its chemical properties, common synonyms, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Synonyms

Cyclohexene-1-carbonitrile is a cyclic organic compound with the chemical formula C_7H_9N .^[1]^[2] It is characterized by a cyclohexene ring functionalized with a nitrile group. Due to its widespread use in chemical synthesis, it is known by a variety of synonyms. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and material procurement.

Table 1: Common Synonyms for **Cyclohexene-1-carbonitrile**

Synonym	CAS Number
1-Cyanocyclohexene	1855-63-6
Cyclohex-1-ene-1-carbonitrile	1855-63-6
1-Cyclohexenecarbonitrile	1855-63-6
1-Cyclohexenyl cyanide	1855-63-6
3,4,5,6-Tetrahydrobenzonitrile	1855-63-6
NSC 177484	1855-63-6
TIMTEC-BB SBB007873	1855-63-6

Source: PubChem CID 74619, Guidechem, Pharmaffiliates[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclohexene-1-carbonitrile** is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **Cyclohexene-1-carbonitrile**

Property	Value
Molecular Formula	C ₇ H ₉ N
Molecular Weight	107.15 g/mol
Appearance	Colorless to light yellow clear liquid
Boiling Point	85-88 °C at 17 mmHg
Density	0.946 g/mL at 20 °C
Refractive Index (n _{20/D})	1.482
Solubility	Not miscible in water
λ _{max}	212 nm (in Ethanol)

Source: ChemicalBook, Sigma-Aldrich, Guidechem[3][4]

Applications in Drug Development and Organic Synthesis

Cyclohexene-1-carbonitrile is a valuable intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications.[1] Its reactivity, stemming from the nitrile group and the double bond in the cyclohexene ring, allows for diverse chemical transformations.

The nitrile moiety is particularly versatile and can undergo several important reactions:

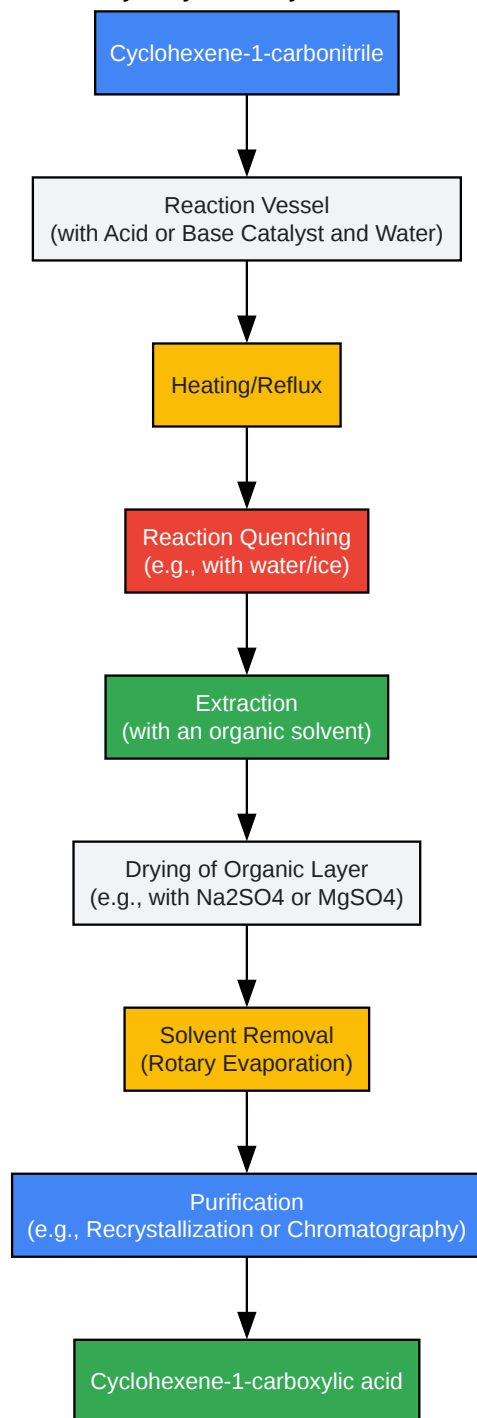
- **Hydrolysis:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield cyclohexene-1-carboxylic acid, another important synthetic intermediate.
- **Reduction:** The nitrile can be reduced to a primary amine, (cyclohex-1-en-1-yl)methanamine, using reducing agents like lithium aluminum hydride. This transformation is crucial for introducing amine functionalities into target molecules.
- **Addition of Grignard Reagents:** Reaction with Grignard reagents followed by hydrolysis can produce ketones, further expanding the synthetic possibilities.

The alkene component of the molecule can participate in various addition reactions, allowing for the introduction of new functional groups across the double bond. This dual reactivity makes **Cyclohexene-1-carbonitrile** a key starting material for the construction of complex molecular scaffolds found in many biologically active compounds.[1]

Experimental Workflow: Synthesis of Cyclohexene-1-carboxylic acid

The hydrolysis of **Cyclohexene-1-carbonitrile** to Cyclohexene-1-carboxylic acid is a common and important transformation. The following diagram illustrates a generalized workflow for this synthetic protocol.

Workflow for the Hydrolysis of Cyclohexene-1-carbonitrile

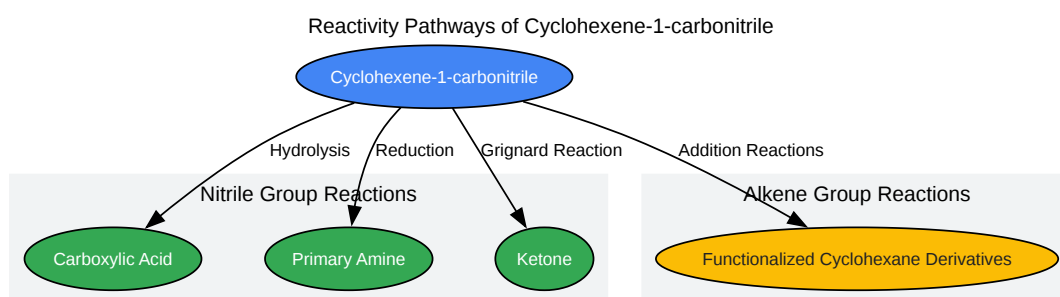


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Caption: Generalized workflow for the synthesis of Cyclohexene-1-carboxylic acid.

Logical Relationship of Reactivity

The chemical reactivity of **Cyclohexene-1-carbonitrile** is centered around its two primary functional groups: the nitrile and the alkene. The following diagram illustrates the logical relationship between these functional groups and their potential transformations into other key chemical moieties.



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Caption: Key reactivity pathways of **Cyclohexene-1-carbonitrile**.

While **Cyclohexene-1-carbonitrile** is primarily recognized as a synthetic intermediate, its potential to be a precursor for biologically active molecules underscores its importance in the drug discovery pipeline. Further research into the biological activities of its derivatives could unveil novel therapeutic agents.

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